molecular formula C13H13F3N2OS B3083384 4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 1142198-75-1

4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3083384
CAS No.: 1142198-75-1
M. Wt: 302.32 g/mol
InChI Key: IWACZKHNFXMTGS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol is a chemical compound with the molecular formula C13H13F3N2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process is crucial for incorporating the trifluoromethoxy group into the molecular structure . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the efficiency of the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, but they generally involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidine derivatives and trifluoromethoxy-containing molecules. Examples include:

Uniqueness

The uniqueness of 4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol lies in its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6,6-dimethyl-3-[2-(trifluoromethoxy)phenyl]-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2OS/c1-12(2)7-8-18(11(20)17-12)9-5-3-4-6-10(9)19-13(14,15)16/h3-8H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWACZKHNFXMTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=CC=C2OC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
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4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
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4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
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4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol

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